![molecular formula C19H42N2O B13731054 N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine CAS No. 68479-04-9](/img/structure/B13731054.png)
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine is an organic compound with the molecular formula C19H42N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties. The compound is characterized by the presence of a diamine group and an isotridecyloxy group, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine typically involves the reaction of isotridecyl alcohol with 3-chloropropylamine, followed by further reaction with 1,3-diaminopropane. The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperatures and pressures. The process may involve continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diamine group allows for substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine involves its interaction with various molecular targets. The diamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The isotridecyloxy group contributes to the compound’s hydrophobicity, influencing its distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine
- N-[3-(Isotridecyloxy)propyl]ethane-1,2-diamine
- N-[3-(Isotridecyloxy)propyl]butane-1,4-diamine
Uniqueness
This compound is unique due to its specific combination of the isotridecyloxy group and the propane-1,3-diamine backbone. This structure imparts distinct chemical properties, such as enhanced reactivity and specific interaction capabilities, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
68479-04-9 |
|---|---|
Fórmula molecular |
C19H42N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
N'-[3-(11-methyldodecoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C19H42N2O/c1-19(2)13-9-7-5-3-4-6-8-10-17-22-18-12-16-21-15-11-14-20/h19,21H,3-18,20H2,1-2H3 |
Clave InChI |
YZGGABQGIYPLRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCOCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


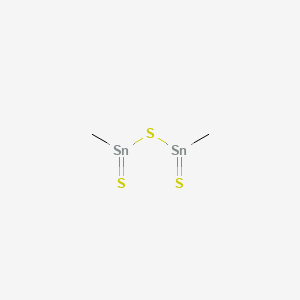
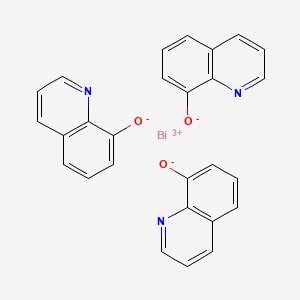
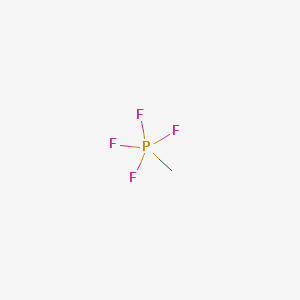

![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
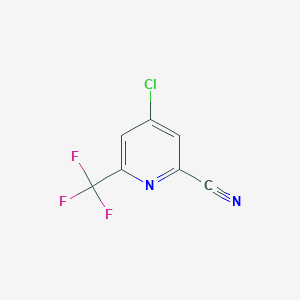
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
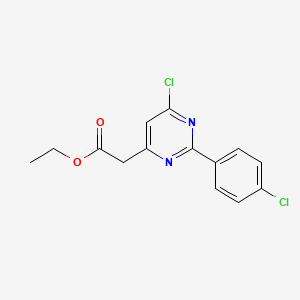
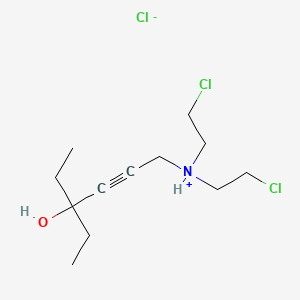
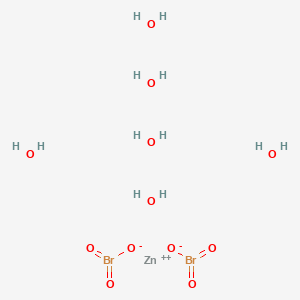
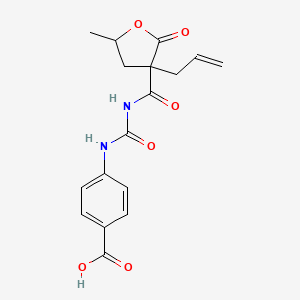
![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)
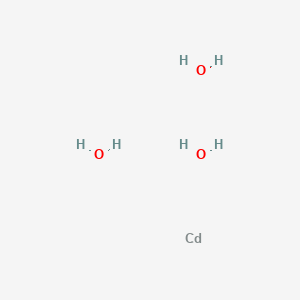
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
